3,6-Difluoro-2-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

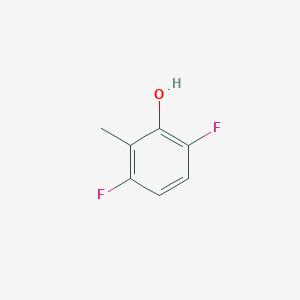

3,6-Difluoro-2-methylphenol is an organic compound with the molecular formula C7H6F2O It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3rd and 6th positions, and a methyl group is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methylphenol typically involves the fluorination of 2-methylphenol (o-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination processes. These methods ensure higher yields and better control over the reaction parameters, making the production process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

3,6-Difluoro-2-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its intended applications.

Comparison with Similar Compounds

2,6-Difluoro-3-methylphenol: Similar in structure but with different positions of the fluorine and methyl groups.

3,5-Difluoro-2-methylphenol: Another isomer with fluorine atoms at the 3rd and 5th positions.

2,4-Difluoro-3-methylphenol: Fluorine atoms at the 2nd and 4th positions.

Uniqueness: 3,6-Difluoro-2-methylphenol is unique due to the specific positioning of its fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3rd and 6th positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Biological Activity

3,6-Difluoro-2-methylphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by two fluorine atoms at the 3rd and 6th positions of the methyl-substituted phenol ring. This configuration enhances its lipophilicity and binding affinity to biological targets compared to non-fluorinated analogs.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can significantly enhance the compound's binding affinity and selectivity , which may lead to improved efficacy in therapeutic applications. The mechanisms include:

- Hydrogen Bonding : Interactions with hydroxyl groups in target proteins.

- Hydrophobic Interactions : Enhanced interaction with lipid membranes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The compound's mechanism appears to involve the induction of apoptosis (programmed cell death) in malignant cells while sparing normal cells, highlighting its therapeutic potential .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of leading antibiotics, suggesting its viability as an alternative treatment for resistant bacterial strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Amoxicillin | 16 | Antimicrobial |

| Ciprofloxacin | 64 | Antimicrobial |

Study 2: Anticancer Effects

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound | 45 | 30 |

Properties

IUPAC Name |

3,6-difluoro-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXLPQAJSYWNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.